Chiral Purity and Defined Optical Rotation Distinguish (R)-Enantiomer from Racemate for Stereospecific Synthesis
The (R)-enantiomer of indoline-2-carboxylic acid is characterized by a specific optical rotation of [α]/D +116±3° (c=1, 1N HCl) . This defined chirality contrasts with the racemic mixture (CAS 78348-24-0), which exhibits no net optical activity . The (S)-enantiomer (CAS 79815-20-6), in comparison, displays an optical rotation of -114° (c=1, 1N HCl) [1]. This quantitative difference is critical for applications requiring stereochemical control, as the use of the incorrect enantiomer or racemate would lead to different stereochemical outcomes.
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]/D +116±3° (c=1, 1N HCl) |
| Comparator Or Baseline | (S)-enantiomer: -114°; Racemate: 0° |
| Quantified Difference | Approximately 230° difference between enantiomers |
| Conditions | Measured at 20°C in 1N HCl |
Why This Matters
This defined optical rotation provides a quantifiable quality control metric for procurement and ensures the correct stereoisomer is used in stereospecific applications.
- [1] Santa Cruz Biotechnology. (S)-(−)-Indoline-2-carboxylic acid. CAS 79815-20-6. View Source
